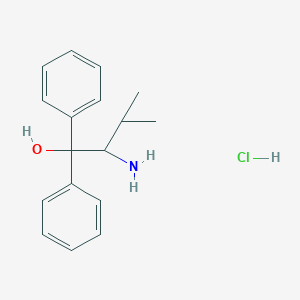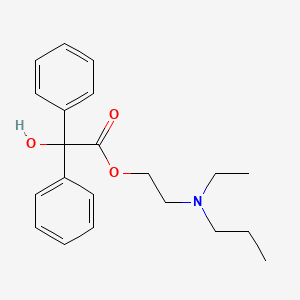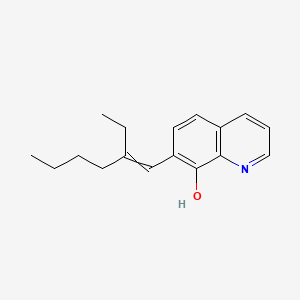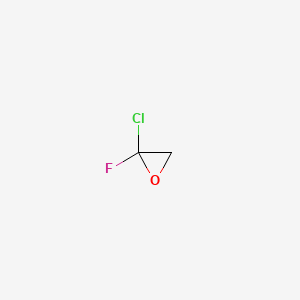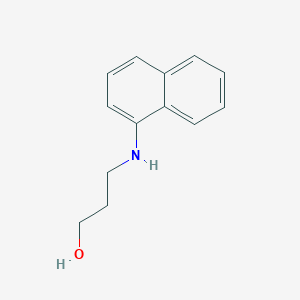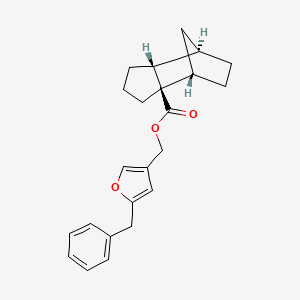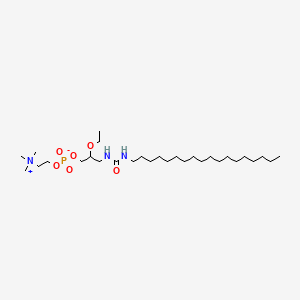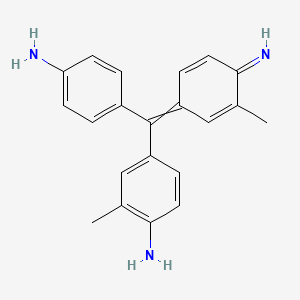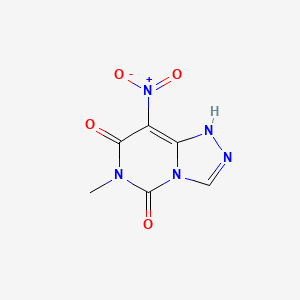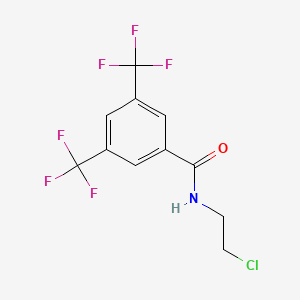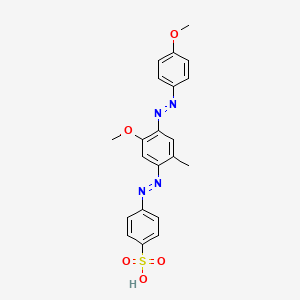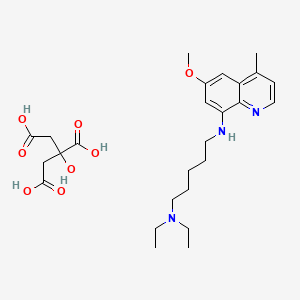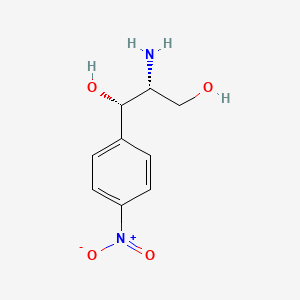
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with significant applications in various fields of science and industry. This compound features an amino group, a nitrophenyl group, and two hydroxyl groups, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and amino alcohols.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
- (1S,2R)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol
- (1S,2R)-2-{[(1S,2R,4R)-bicyclo[2.2.1]hept-5-en-2-ylmethyl]amino}-1-(4-nitrophenyl)propane-1,3-diol
Uniqueness
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in its applications, making it a valuable molecule for targeted research and industrial processes.
特性
CAS番号 |
71115-69-0 |
|---|---|
分子式 |
C9H12N2O4 |
分子量 |
212.20 g/mol |
IUPAC名 |
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9+/m1/s1 |
InChIキー |
OCYJXSUPZMNXEN-BDAKNGLRSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H]([C@@H](CO)N)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


